molecular formula C4H8N2OS B13926599 (S)-thiazolidine-4-carboxylic acid amide CAS No. 62374-65-6

(S)-thiazolidine-4-carboxylic acid amide

Katalognummer: B13926599
CAS-Nummer: 62374-65-6
Molekulargewicht: 132.19 g/mol
InChI-Schlüssel: AIOMGEMZFLRFJE-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-thiazolidine-4-carboxylic acid amide is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-thiazolidine-4-carboxylic acid amide typically involves the reaction of thiazolidine-4-carboxylic acid with an amine. One common method is the use of acid-amine coupling reactions. For instance, the carboxylic acid group of thiazolidine-4-carboxylic acid can be activated using reagents like carbodiimides, benzotriazole, or uronium salts, followed by the addition of an amine to form the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar acid-amine coupling reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time.

Wirkmechanismus

The mechanism of action of (S)-thiazolidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzyme, leading to various biological effects . The exact pathways involved depend on the specific enzyme and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-thiazolidine-4-carboxylic acid amide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in drug development and biochemical research .

Eigenschaften

CAS-Nummer

62374-65-6

Molekularformel

C4H8N2OS

Molekulargewicht

132.19 g/mol

IUPAC-Name

(4S)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m1/s1

InChI-Schlüssel

AIOMGEMZFLRFJE-GSVOUGTGSA-N

Isomerische SMILES

C1[C@@H](NCS1)C(=O)N

Kanonische SMILES

C1C(NCS1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.